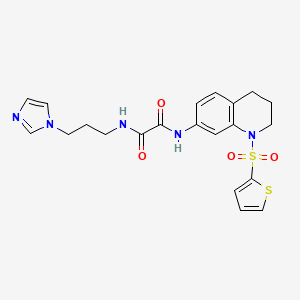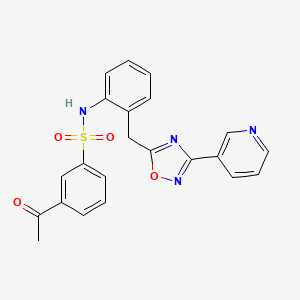
3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a pyridine ring, an oxadiazole ring, a benzenesulfonamide group, and an acetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and benzene rings, the heterocyclic oxadiazole ring, and the polar sulfonamide and acetyl groups. These features could influence its physical properties and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and acetyl groups could enhance its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Processes : The compound has been explored in the context of synthesizing various heterocyclic compounds, particularly 1,2,4-oxadiazoles and related structures. For instance, the synthesis of 5-substituted-3-phenacyloxime-1,2,4-oxadiazoles involves acetylated or benzoylated benzoylthiacetamide reacting with hydroxylamine hydrochloride, forming compounds like 3-acetylamino and 3-benzoylamino-5-phenyl-isoxazoles (Ronsisvalle, Guerrera, & Siracusa, 1981).
Structural Characterization and Conformation Analysis : The compound has been studied for its crystal structure and conformation differences, which are essential for understanding its reactivity and potential applications in drug design and other fields. For example, a study on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformational differences in their molecular structures, offering insights into their activity in antileishmania studies (Borges et al., 2014).
Biological and Pharmacological Activities
Antimicrobial Properties : Several studies have focused on synthesizing derivatives of this compound and testing their antimicrobial activities. For instance, the synthesis of N-{4-[5-aryl-1-(isonicotinoyl)pyrazol-3-yl]-phenyl}-benzenesulfonamide and related compounds showed antibacterial activities against various strains, highlighting its potential in antimicrobial drug development (Jamode, Chandak, & Bhagat, 2009).
Inhibition of Carbonic Anhydrase Enzymes : Compounds like 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, structurally related to 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide, have been investigated for their inhibition effects on carbonic anhydrase enzymes, which play a role in various physiological processes (Gul et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-acetyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-15(27)16-7-4-9-19(12-16)31(28,29)26-20-10-3-2-6-17(20)13-21-24-22(25-30-21)18-8-5-11-23-14-18/h2-12,14,26H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKQVSHKHVSIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
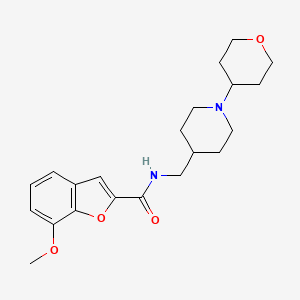

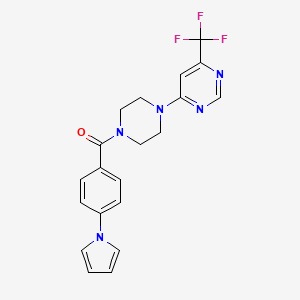

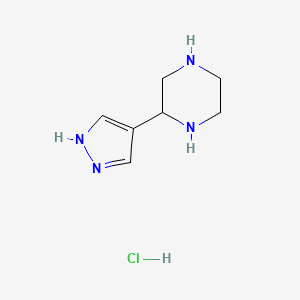
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)
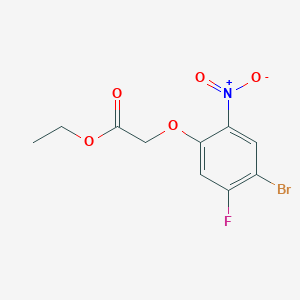
![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)

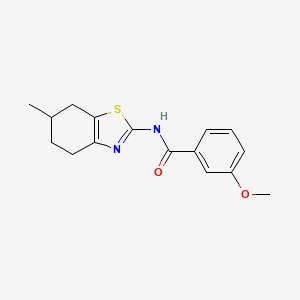
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
